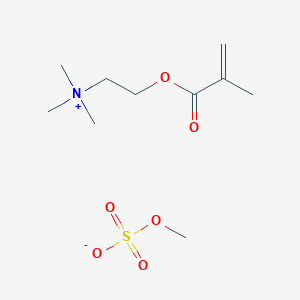
甲基丙烯酰氧乙基三甲基铵甲基硫酸盐
描述
2-(Methacryloyloxy)ethyltrimethylammonium methyl sulfate, also known as MAMS, is a quaternary ammonium compound that is commonly used in a variety of scientific research applications. It is a water soluble surfactant that can be used to modify the surface of a variety of materials, including polymers, proteins, lipids, and other organic molecules. MAMS has been used in a wide range of applications, including cell culture, drug delivery, and nanomaterial synthesis.
科学研究应用
两性共聚物二嵌段共聚物的合成
METAC 用于通过 RAFT 水溶液聚合合成两性共聚物二嵌段共聚物 . 这些共聚物由聚(甲基丙烯酸)的阴离子嵌段和包含 METAC 的阳离子嵌段组成。 这种结构对于创造具有平衡电荷的材料非常重要,这些材料可以在特定 pH 值下从溶液中沉淀出来,使其在控释系统和响应性表面方面有用。
用于低粘度乳胶粒子的水溶性聚合物
可以合成包含 METAC 的高分子量水溶性聚合物,以形成低粘度乳胶粒子 . 这些粒子在高盐介质中特别有用,可以用来在稀释后产生浑浊的自由流动分散体或透明凝胶,这些凝胶在药物递送系统和作为粘度调节剂方面有应用。
抗菌材料
基于 METAC 的聚合物已显示出作为抗菌材料的潜力,因为它们能够通过其阳离子表面电荷快速吸附和沉淀细菌 . 这种应用对于开发新的抗菌涂层和医疗器械和表面的处理以防止细菌感染至关重要。
牙科粘合剂
已研究了 METAC 在实验性牙科粘合剂中的应用 . 在粘合剂配方中添加 METAC 的目的是增强机械和生物学性能,并提供体外抗菌活性,这对于预防龋齿和确保牙科修复体的持久性至关重要。
聚合中的空间稳定
METAC 在合成两性离子水溶性聚合物中的使用充当耐盐的溶解前体嵌段 . 这种特性被利用在二嵌段共聚物粒子的空间稳定中,这是聚合物化学领域中创造稳定胶体体系的关键方面。
等电点的识别
含有 METAC 的二嵌段共聚物用于识别水溶液中的等电点 (IEP) . 确定 IEP 对于生物分离过程中的应用至关重要,例如蛋白质纯化和 pH 响应性系统的设计。
作用机制
Target of Action
It’s known that this compound is used in the synthesis of amphiphilic graft copolymers . These polymers are used for the delivery of pharmaceutical ionic drugs , suggesting that the compound may interact with drug molecules and biological membranes.
Mode of Action
The compound interacts with its targets through its cationic nature . It forms a part of the side chains of the amphiphilic graft copolymers . The interaction of the compound with its targets results in the formation of these polymers, which can encapsulate drug molecules and facilitate their delivery .
Biochemical Pathways
It’s known that the compound plays a role in the synthesis of amphiphilic graft copolymers . These polymers can encapsulate drug molecules and facilitate their delivery , which may affect various biochemical pathways depending on the specific drug being delivered.
Pharmacokinetics
As a part of amphiphilic graft copolymers, the compound may influence the bioavailability of encapsulated drugs .
Result of Action
It’s known that the compound is used in the synthesis of amphiphilic graft copolymers . These polymers can encapsulate drug molecules and facilitate their delivery , which can result in the therapeutic effects of the encapsulated drugs.
Action Environment
The action, efficacy, and stability of [2-(Methacryloyloxy)ethyl]trimethylammonium methyl sulfate can be influenced by various environmental factors. For instance, the compound is soluble in water , which suggests that its action and stability can be affected by the presence of water. Furthermore, the compound is heat-stable , which suggests that it can maintain its action and stability under high-temperature conditions.
安全和危害
未来方向
属性
IUPAC Name |
methyl sulfate;trimethyl-[2-(2-methylprop-2-enoyloxy)ethyl]azanium | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18NO2.CH4O4S/c1-8(2)9(11)12-7-6-10(3,4)5;1-5-6(2,3)4/h1,6-7H2,2-5H3;1H3,(H,2,3,4)/q+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHBKAGRPNRKYAO-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C(=O)OCC[N+](C)(C)C.COS(=O)(=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H21NO6S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
27103-90-8, Array | |
| Record name | Polyquaternium 14 | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=27103-90-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | EINECS 229-995-1 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006891447 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID0040258 | |
| Record name | Ethanaminium, N,N,N-trimethyl-2-[(2-methyl-1-oxo-2-propenyl)oxy]-, methyl sulfate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0040258 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
283.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
6891-44-7 | |
| Record name | Methacryloyloxyethyltrimethylammonium methyl sulfate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6891-44-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | EINECS 229-995-1 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006891447 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ethanaminium, N,N,N-trimethyl-2-[(2-methyl-1-oxo-2-propenyl)oxy]-, methyl sulfate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0040258 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | [2-(methacryloyloxy)ethyl]trimethylammonium methyl sulphate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.268 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | (2-(METHACRYLOYLOXY)ETHYL)TRIMETHYLAMMONIUM METHYL SULFATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4Y00S7XU0S | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Q & A
Q1: How does the counterion in METMS affect its polymerization with chitosan and the properties of the resulting hydrogel?
A1: Research indicates that the counterion associated with METMS plays a crucial role in its polymerization with chitosan. A study comparing METMS with [2-(methacryloyloxy)ethyl]trimethylammonium chloride (METAC) found that the counterion (methyl sulfate vs. chloride) impacted both the polymerization performance and the characteristics of the resulting chitosan-based hydrogels. [] Specifically, the choice of counterion affected the cationic charge density of the final hydrogel. The study also found that the counterion significantly influenced the water uptake and swelling properties of the hydrogel, as well as its ability to adsorb anionic dyes. [] This highlights the importance of counterion selection when designing hydrogels with specific properties.
Q2: Can METMS be used to modify the properties of natural polymers besides chitosan?
A2: Yes, METMS has shown promising results in modifying other natural polymers like xylan. [] Researchers successfully polymerized xylan with METMS in a semi-dry process, creating a cationic xylan derivative with a high charge density. [] This modification significantly enhanced the adsorption of the xylan derivative onto kaolin, making it a potential candidate for applications like wastewater treatment. []
Q3: What analytical techniques are commonly employed to characterize polymers synthesized using METMS?
A3: Various analytical techniques are used to characterize polymers synthesized with METMS, providing insights into their structure and properties. Common techniques include:
- Elemental Analysis: Used to determine the elemental composition of the polymer, confirming successful incorporation of METMS. []
- Gel Permeation Chromatography (GPC): Determines the molecular weight and distribution of the synthesized polymer. []
- Fourier Transform Infrared Spectroscopy (FTIR): Identifies specific functional groups present in the polymer and confirms the formation of new bonds during polymerization. [, ]
- X-ray Diffraction (XRD): Provides information about the crystallinity and morphology of the polymer. []
- Differential Scanning Calorimetry (DSC): Measures the thermal transitions of the polymer, such as glass transition temperature and melting point, which can be influenced by the incorporation of METMS. []
- Thermogravimetric Analysis (TGA): Assesses the thermal stability of the polymer by measuring weight loss as a function of temperature. []
- Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information about the polymer, including the arrangement of atoms and the presence of specific chemical environments. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-[(2-Methoxyphenyl)amino]pyridine-3-carboxylic acid](/img/structure/B37767.png)


![1-Azabicyclo[3.2.0]heptane-3,7-dione,2-(1-methylethyl)-,(2R-cis)-(9CI)](/img/structure/B37777.png)
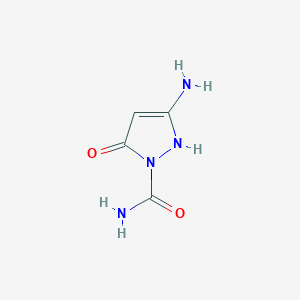
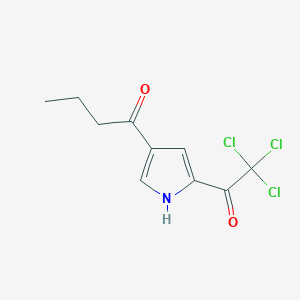
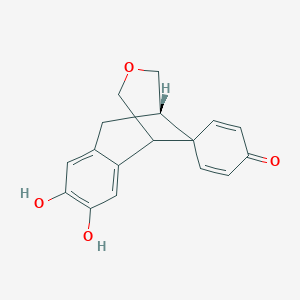
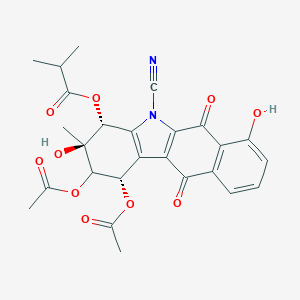
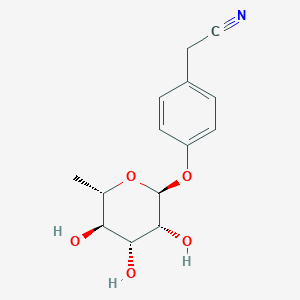
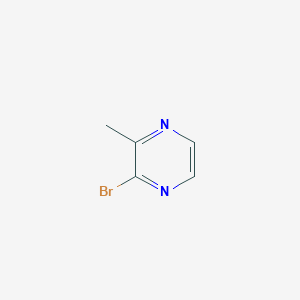


![Benz[f]indan-1-ol](/img/structure/B37803.png)
